molecular formula C10H13BrO3 B1283423 1-Bromo-3-(2,2-dimethoxyethoxy)benzene CAS No. 62810-43-9

1-Bromo-3-(2,2-dimethoxyethoxy)benzene

Cat. No.: B1283423
CAS No.: 62810-43-9
M. Wt: 261.11 g/mol
InChI Key: FDZQTFFAPPXGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(2,2-dimethoxyethoxy)benzene (CAS RN: 204452-94-8) is an aromatic ether derivative with the molecular formula C₁₂H₁₇BrO₃ and a molecular weight of 289.17 g/mol . Structurally, it features a bromine atom at the para position relative to a 2,2-dimethoxyethoxy substituent on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of benzofuran derivatives via cyclization reactions. For example, heating the compound in toluene with polyphosphoric acid (PPA) yields 6-bromobenzofuran, a key scaffold in medicinal chemistry .

The synthesis of this compound involves a Williamson etherification between 3-bromophenol and 2-bromo-1,1-diethoxyethane under basic conditions, followed by purification via column chromatography . Downstream applications include its conversion to benzofuran sulfonyl chlorides for use in drug discovery, though such reactions often suffer from low yields (~30%) due to mechanistic complexity .

Properties

IUPAC Name

1-bromo-3-(2,2-dimethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZQTFFAPPXGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COC1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569308
Record name 1-Bromo-3-(2,2-dimethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62810-43-9
Record name 1-Bromo-3-(2,2-dimethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2,2-dimethoxyethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2,2-dimethoxyethoxy group in the target compound provides steric bulk and electron-donating properties, contrasting with the electron-withdrawing trifluoromethoxy group in 1-Bromo-3-(trifluoromethoxy)benzene, which enhances electrophilicity for cross-coupling reactions (e.g., 69–93% yields in Pd-catalyzed arylations) .
  • Reactivity: Compounds with simpler substituents (e.g., 1-Bromo-3-(hexyloxy)benzene) exhibit higher solubility in nonpolar solvents due to the linear alkyl chain, whereas the dimethoxyethoxy group in the target compound may improve stability in polar aprotic solvents .
  • Synthetic Utility : The target compound’s cyclization to benzofuran derivatives is less efficient compared to direct arylation reactions of 1-Bromo-3-(trifluoromethoxy)benzene, which achieve >90% yields under mild conditions .

Reaction Mechanisms and Yields

Compound Key Reaction Conditions Yield Reference
This compound Cyclization to benzofuran Toluene, PPA, 100°C ~30%
1-Bromo-3-(trifluoromethoxy)benzene Pd-catalyzed arylation Pd(OAc)₂, XPhos, K₃PO₄, 110°C 69–93%
1-Bromo-2,4-dimethoxybenzene Nucleophilic substitution K₂CO₃, DMF, 80°C 75–85%
1-(2-Bromoethoxy)-benzene Williamson ether synthesis K₂CO₃, CH₃CN, 80°C 70–80%

Insights :

  • The low yield (~30%) in the target compound’s cyclization is attributed to the multi-step mechanism involving halogen-lithium exchange and sulfonylation .
  • In contrast, 1-Bromo-3-(trifluoromethoxy)benzene achieves high yields in direct arylations due to the strong electron-withdrawing effect of -OCF₃, which activates the C–Br bond for oxidative addition .

Biological Activity

1-Bromo-3-(2,2-dimethoxyethoxy)benzene, with the CAS number 62810-43-9, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H15_{15}BrO3_{3}
  • Molecular Weight : 277.14 g/mol

The compound features a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethoxyethoxy group. This unique structure may influence its interactions with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, which may lead to the formation of reactive intermediates capable of interacting with biological macromolecules.
  • Receptor Binding : Similar to other brominated aromatic compounds, it may bind to specific receptors or enzymes, altering their function and influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that brominated compounds often exhibit antimicrobial properties. For instance, studies on related brominated benzene derivatives have shown effectiveness against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

Antioxidant Properties

Brominated compounds are also known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of various brominated aromatic compounds, including derivatives similar to this compound. Results indicated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways .

Toxicological Assessment

Toxicological reviews have highlighted the potential risks associated with brominated compounds. For example, animal studies have shown that prolonged exposure to certain bromobenzenes can lead to liver and kidney damage due to the accumulation of toxic metabolites . This underscores the importance of evaluating safety profiles alongside therapeutic potentials.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is valuable:

Compound NameStructure CharacteristicsBiological Activity
1-Bromo-4-methylbenzeneBromine at para positionModerate antimicrobial properties
1-Bromo-3-nitrobenzeneNitro group at meta positionStronger anticancer activity
1-Bromo-3-(dimethylamino)benzeneDimethylamino group enhancing reactivityEnhanced receptor binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.